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molecular formula C11H16O2 B1294344 5-tert-Butyl-3-methylpyrocatechol CAS No. 2213-66-3

5-tert-Butyl-3-methylpyrocatechol

Cat. No. B1294344
M. Wt: 180.24 g/mol
InChI Key: PMRGVXIRSTVLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507717B2

Procedure details

A 1000 mL three neck flask equipped with stirrer, condenser and thermometer is charged with 3-methylcatechol (25.0 g, 0.20 mole), tert-butanol (38.0 mL, 0.40 mole) and 500 mL of heptane; followed by addition of sulfuric acid (98%, 20 g) slowly. The mixture is heated to 80° C. for 6 hrs until gas chromatography (GC) indicates the completion of the reaction. The solvent is removed in vacuo, and the residue is dissolved in CH2Cl2 and washed with water, NaHCO3 (aq.), brine and dried (Na2SO4). Filtration and concentration yield 5-tert-butyl-3-methylcatechol (36 g, 84%). 1H NMR: 6.79 (s, 1H), 6.75 (s, 1H), 5.01 (br, 1H), 2.29 (s, 3H), 1.29 (s, 9H).
[Compound]
Name
three
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:10](O)([CH3:13])([CH3:12])[CH3:11].S(=O)(=O)(O)O>CCCCCCC>[C:10]([C:7]1[CH:6]=[C:4]([OH:5])[C:3]([OH:9])=[C:2]([CH3:1])[CH:8]=1)([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
three
Quantity
1000 mL
Type
reactant
Smiles
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with water, NaHCO3 (aq.), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(O)=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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